molecular formula C11H17N3O6S B13850318 (S)-N-Despropyl Pramipexole Dihydroxysuccinate

(S)-N-Despropyl Pramipexole Dihydroxysuccinate

Cat. No.: B13850318
M. Wt: 319.34 g/mol
InChI Key: YVORVPLRVUCARZ-WCCKRBBISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves a chemoenzymatic method. This method includes the use of Candida antarctica lipase type A to catalyze two consecutive irreversible transesterifications, starting from the corresponding racemic mixture . The reaction conditions are carefully optimized to achieve high enantiomeric excess and good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemoenzymatic method. The process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Despropyl Pramipexole Dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.

Scientific Research Applications

(S)-N-Despropyl Pramipexole Dihydroxysuccinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Despropyl Pramipexole Dihydroxysuccinate is unique due to its specific chemical structure and its potential therapeutic applications. Unlike pramipexole, it has a modified side chain, which may confer different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C11H17N3O6S

Molecular Weight

319.34 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C7H11N3S.C4H6O6/c8-4-1-2-5-6(3-4)11-7(9)10-5;5-1(3(7)8)2(6)4(9)10/h4H,1-3,8H2,(H2,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t4-;/m0./s1

InChI Key

YVORVPLRVUCARZ-WCCKRBBISA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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